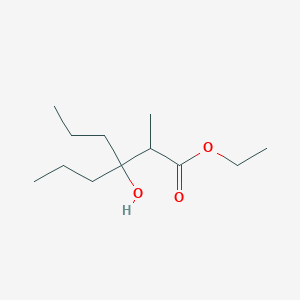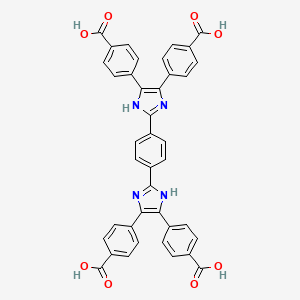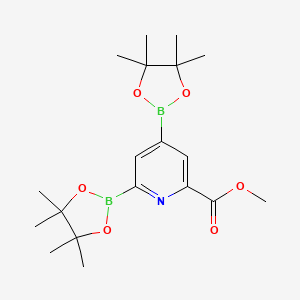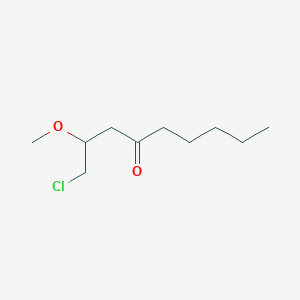
Chloroacetic acid, 3,4-dichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroacetic acid, 3,4-dichlorophenyl ester is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of chloroacetic acid and is characterized by the presence of a 3,4-dichlorophenyl group. This compound is used in various chemical synthesis processes and has applications in multiple fields, including medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chloroacetic acid, 3,4-dichlorophenyl ester typically involves the esterification of chloroacetic acid with 3,4-dichlorophenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield chloroacetic acid and 3,4-dichlorophenol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of a strong acid or base under reflux conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are chloroacetic acid and 3,4-dichlorophenol.
Scientific Research Applications
Chloroacetic acid, 3,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of pesticides, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloroacetic acid, 3,4-dichlorophenyl ester involves its interaction with nucleophilic sites in biological molecules. The ester group can undergo hydrolysis, releasing chloroacetic acid, which can then react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This mechanism is particularly relevant in the study of enzyme inhibitors and the development of pharmaceuticals.
Comparison with Similar Compounds
Chloroacetic Acid: A simpler derivative of acetic acid with a single chlorine atom.
3,4-Dichlorophenol: The phenolic counterpart of chloroacetic acid, 3,4-dichlorophenyl ester.
2,4-Dichlorophenoxyacetic Acid: A related compound used as a herbicide.
Comparison: this compound is unique due to the presence of both the chloroacetic acid moiety and the 3,4-dichlorophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its ester linkage makes it more reactive in hydrolysis and substitution reactions, providing versatility in various applications.
Properties
CAS No. |
101580-93-2 |
|---|---|
Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
(3,4-dichlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-8(12)13-5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
InChI Key |
CNALHVZXVPTLGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)


![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)

![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)

![1-[3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1,2-oxazol-5-yl]ethanamine](/img/structure/B14079048.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)

